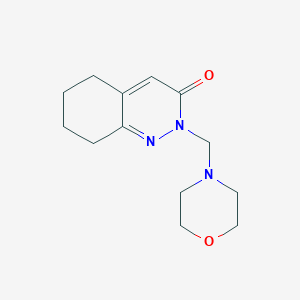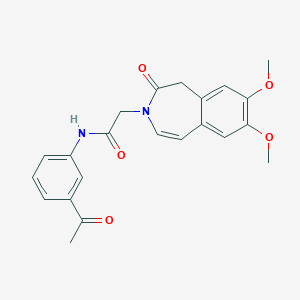![molecular formula C18H17N5O3S2 B12160582 methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12160582.png)
methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(1-フェニル-1H-テトラゾール-5-イル)スルファニル]アセチル}アミノ)-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボン酸メチルは、テトラゾール環、チオフェン環、エステル基など、独特な官能基の組み合わせを特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
2-({[(1-フェニル-1H-テトラゾール-5-イル)スルファニル]アセチル}アミノ)-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボン酸メチルの合成は、通常、複数のステップを必要とします。
テトラゾール環の形成: テトラゾール環は、アジドとニトリル間の[3+2]環状付加反応によって合成することができます。
チオエーテルの形成: チオフェン環は、チオールがハロゲン化前駆体と反応するチオエーテル形成反応によって導入されます。
エステル化: 最後のステップでは、エステル化が行われてメチルエステル基が形成されます。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成ステップを最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製技術、自動化の利用が含まれ、安定した生産品質が保証されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチオエーテル基の硫黄原子で酸化反応を起こす可能性があります。
還元: 還元反応は、エステル基を標的にすることができ、アルコールに変換されます。
置換: テトラゾール環は、電子豊富な性質により、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール。
置換: さまざまな置換テトラゾール誘導体。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。独特な官能基により、有機合成において汎用性の高い中間体となります。
生物学
生物学的研究において、この化合物の誘導体は、テトラゾール環の存在により、酵素阻害剤または受容体モジュレーターとしての可能性を探ることができます。テトラゾール環は、生物学的標的に結合することが知られています。
医学
医薬品化学において、この化合物は、潜在的な治療的性質について調査することができます。テトラゾール環は、カルボン酸の生体等価体であり、創薬において貴重な骨格となっています。
産業
産業部門では、この化合物は、チオフェン環とテトラゾール環のユニークな特性を活用して、特定の電子特性または光学特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Thioether Formation: The thiophene ring is introduced through a thioether formation reaction, where a thiol reacts with a halogenated precursor.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted tetrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the tetrazole ring, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The tetrazole ring is a bioisostere of carboxylic acids, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene and tetrazole rings.
作用機序
2-({[(1-フェニル-1H-テトラゾール-5-イル)スルファニル]アセチル}アミノ)-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボン酸メチルの作用機序は、その特定の用途によって異なります。生物学的状況では、テトラゾール環がカルボキシレート基を模倣し、化合物と酵素または受容体との相互作用を可能にする場合があります。チオフェン環は、化合物の結合親和性と特異性に貢献する可能性があります。
類似化合物の比較
類似化合物
2-({[(1-フェニル-1H-テトラゾール-5-イル)スルファニル]アセチル}アミノ)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸エチル: この化合物は、同様の構造をしていますが、エチルエステルと異なるチオフェン環配置を特徴としています.
1H-1,2,3,4-テトラゾール-5-アミン、1-メチル-: この化合物は、テトラゾール環を含みますが、チオフェン環とエステル基がありません.
独自性
2-({[(1-フェニル-1H-テトラゾール-5-イル)スルファニル]アセチル}アミノ)-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボン酸メチルは、テトラゾール環、チオフェン環、エステル基の組み合わせによりユニークです。これらの官能基の組み合わせにより、さまざまな分野でさらなる化学修飾と応用に適した汎用性の高いプラットフォームが提供されます。
類似化合物との比較
Similar Compounds
Ethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound features a similar structure but with an ethyl ester and a different thiophene ring configuration.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: This compound contains the tetrazole ring but lacks the thiophene and ester groups.
Uniqueness
Methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a tetrazole ring, a thiophene ring, and an ester group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C18H17N5O3S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17N5O3S2/c1-26-17(25)15-12-8-5-9-13(12)28-16(15)19-14(24)10-27-18-20-21-22-23(18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,19,24) |
InChIキー |
AUIWHRUXDDZUJK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12160522.png)
![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B12160526.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160528.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12160538.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160548.png)
![4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B12160555.png)
![N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12160560.png)

![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B12160571.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12160579.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160584.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160587.png)
